Home > Products > Screening Compounds P84671 > 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid -

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

Catalog Number: EVT-8253737
CAS Number:
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid is a chemical compound with the molecular formula C11H12BrNO2C_{11}H_{12}BrNO_2 and a molecular weight of 270.12 g/mol. It is a brominated derivative of tetrahydrobenzoazepine, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of the bromine atom at the 9-position significantly influences its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .

Source

The compound can be sourced from various chemical suppliers and databases, including American Elements and Benchchem, which provide detailed product specifications and synthesis methods .

Classification

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid belongs to the class of nitrogen-containing heterocycles. These compounds are often studied for their pharmacological properties and potential therapeutic applications, particularly in the field of neuropharmacology due to their structural similarities to various bioactive molecules .

Synthesis Analysis

Methods

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. A common method is to react this precursor with bromine in a suitable solvent such as acetic acid or chloroform. The reaction can be conducted at room temperature or slightly elevated temperatures to facilitate complete bromination.

Technical Details

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher purity and consistent quality of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid can be represented as follows:

  • InChI: InChI=1S/C11H12BrNO2/c12-9-6-8(11(14)15)5-7-3-1-2-4-13-10(7)9/h5-6,13H,1-4H2,(H,14,15) .
  • SMILES: C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O .

Data

The compound appears as a white to brown solid. Specific physical properties such as melting point and boiling point are not readily available in the literature but may be determined through experimental analysis.

Chemical Reactions Analysis

Reactions

The bromination reaction is a significant transformation for this compound. Brominated compounds often exhibit unique reactivity patterns due to the presence of the halogen atom. This can lead to further functionalization reactions or modifications that enhance biological activity or alter pharmacokinetic properties.

Technical Details

In addition to bromination, potential reactions include nucleophilic substitutions at the brominated site or reactions involving the carboxylic acid group. These reactions can be explored in synthetic pathways aimed at developing derivatives with improved efficacy or selectivity for biological targets.

Mechanism of Action

Process

Data

Further studies are necessary to elucidate its specific biological targets and pathways. Research into related compounds indicates that modifications at similar positions can lead to significant changes in pharmacological profiles.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by:

  • Appearance: White to brown solid
  • Molecular Weight: 270.12 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
    These properties suggest that further characterization studies would be beneficial for comprehensive understanding .

Chemical Properties

Chemical properties include reactivity patterns typical of brominated compounds and carboxylic acids. The presence of both functional groups allows for diverse chemical transformations that could be exploited in synthetic chemistry.

Applications

Scientific Uses

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research into nitrogen-containing heterocycles has shown promise in developing new therapeutic agents targeting various diseases including neurological disorders .

Future studies could focus on evaluating its pharmacological effects and exploring its utility as a lead compound in drug discovery efforts targeting specific receptors or pathways relevant to human health.

Synthetic Methodologies for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

Novel Ring-Closure Strategies in Tetrahydrobenzoazepine Synthesis

The benzazepine core construction demands tailored annulation approaches due to the strain and conformational flexibility of the seven-membered ring. Two predominant strategies exist: linear cyclization and bicyclic precursor modification.

Linear cyclization employs 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate as a key precursor. Under optimized conditions (90°C, sealed tube, 3 hours), ammonia treatment facilitates double displacement to form the azepine ring via nucleophilic substitution. This method yields 2,3,4,5-tetrahydro-1H-benzo[b]azepine with >75% efficiency when conducted in anhydrous methanol with excess ammonium hydroxide [1]. Alternative protocols use aluminum(III) chloride-catalyzed Friedel-Crafts cyclization of dichloroethane derivatives at 0–20°C for 2 hours, though yields are moderate (50–60%) due to competing oligomerization [1].

Bicyclic precursor routes leverage tetrahydroisoquinoline intermediates subjected to ring expansion. N-protected-1,2,3,4-tetrahydroisoquinolines undergo photochemical or oxidative cleavage, followed by dicarbonyl insertion and acid-mediated recyclization to afford the seven-membered ring. Transition metal catalysis has recently enhanced this approach; palladium-catalyzed C–N reductive elimination enables ring expansion at 80°C with 10 mol% Pd(OAc)₂ and Xantphos ligand, achieving 82% yield and >95% ring fidelity [8].

Table 1: Ring-Closure Methods for Benzoazepine Core Synthesis

StrategyConditionsKey Reagent/CatalystYield RangeLimitations
Dimethanesulfonate cyclization90°C, 3h, sealed tubeAmmonia75–85%Requires high-pressure equipment
Friedel-Crafts alkylation0–20°C, 2h, anhydrous DCMAlCl₃50–60%Competing side reactions
Pd-catalyzed ring expansion80°C, 12h, N₂ atmospherePd(OAc)₂/Xantphos78–82%Catalyst cost
Reductive aminationRT, 24h, NaBH₃CNBorane complexes65–70%Diastereomeric mixtures

Bromination Techniques for Selective C-9 Functionalization

Electrophilic aromatic substitution (EAS) in benzazepines faces regioselectivity challenges due to the electron-donating nitrogen and ring conformation. The C-9 position is activated for halogenation when the nitrogen is unprotected or appropriately derivatized.

Classical bromination uses molecular bromine (Br₂) in chlorinated solvents (e.g., DCM, chloroform) at 0–5°C. Selectivity for C-9 over C-7/C-8 exceeds 8:1 when the reaction is quenched within 30 minutes, driven by the azepine ring’s inductive effects. For instance, treating 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 1.05 eq. Br₂ in DCM at 0°C yields 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with 88% regioselectivity and <5% dibrominated byproducts [2] [6].

Directed ortho-metalation (DoM) enables absolute regiocontrol for complex substrates. N-Boc-protected benzazepines undergo lithium-halogen exchange at −78°C using n-BuLi, followed by quenching with bromine sources (e.g., Br₂, NBS). This method achieves >98% C-9 selectivity but requires stringent anhydrous conditions . Transition metal-catalyzed C–H activation has emerged as a powerful alternative: Pd(OAc)₂ (5 mol%) with N-acetyl directing groups facilitates room-temperature bromination using NBS, affording 95% isolated yield of the C-9 brominated product [8].

Table 2: Bromination Methods for C-9 Functionalization

MethodConditionsRegioselectivity (C-9:C-7)YieldByproducts
Br₂ in DCM0°C, 30 min, dark8:175–80%7-Bromo isomer (<10%)
NBS/radical initiatorAIBN, 80°C, CCl₄5:160–65%Dibrominated (<15%)
Directed ortho-metalationn-BuLi, −78°C, THF, then Br₂>50:185–90%Protodebromination (<3%)
Pd-catalyzed C–H activationPd(OAc)₂ (5 mol%), rt, NBS>50:190–95%None significant

Carboxylic Acid Group Incorporation via Late-Stage Oxidation or Hydrolysis

Installing the C-7 carboxylic acid involves either direct oxidation of a preexisting group or hydrolysis of a convertible handle. Direct methods risk overoxidation, while hydrolysis requires orthogonal protecting groups.

Carboxyl-directed oxidation employs CO₂ insertion via Kolbe-Schmitt or metal-assisted carboxylation. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes magnesiation at C-7 using i-PrMgCl·LiCl (THF, −40°C), followed by quenching with solid CO₂ to yield the carboxylic acid directly (55–60% yield). Alternatively, transition metal-catalyzed carbonylation with Pd(dppf)Cl₂ and Mo(CO)₆ at 80°C under 20 bar CO pressure achieves near-quantitative conversion but requires specialized equipment [5].

Hydrolysis of esters or nitriles offers practical advantages. Ethyl 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate undergoes saponification with LiOH (THF/H₂O, 60°C, 12h), affording the carboxylic acid in >95% yield. Nitrile hydrolysis requires harsher conditions: conc. H₂SO₄ at 120°C for 6h yields only 70% product due to competitive azepine ring degradation [1] [5]. Protecting group compatibility is critical; N-Boc groups tolerate basic hydrolysis but cleave under acidic nitrile hydrolysis.

Catalytic Approaches for Stereochemical Control in Azepine Ring Formation

While the parent benzazepine is non-chiral, C-3/C-4 substituents introduce stereocenters demanding enantioselective synthesis. Asymmetric hydrogenation and chiral auxiliary methods provide solutions.

Rhodium-catalyzed asymmetric hydrogenation of 3,4-dehydrobenzazepines using DuPhos or BINAP ligands achieves >90% ee. For example, (S)-Binap-Rh(I) complexes reduce 7-cyano-9-bromo-3,4-dihydro-1H-benzo[b]azepine at 50 psi H₂ in MeOH, affording the (R)-3-substituted product with 94% ee and 98% conversion [3]. Organocatalytic ring formation via proline-mediated intramolecular aldol condensation constructs the azepine ring enantioselectively. N-protected δ-keto aldehydes cyclize using 20 mol% (S)-proline in DMF at 25°C, yielding 3-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylates with 86% ee [8].

Chiral auxiliary approaches employ Evans oxazolidinones or Oppolzer sultams. Glycine-derived auxiliary attached to the azepine nitrogen directs stereoselective alkylation at C-3 using LDA/alkyl halides (−78°C), yielding >95% de products. Subsequent auxiliary removal (LiOH/H₂O₂) furnishes enantiopure amines without racemization [3].

Table 3: Catalytic Systems for Enantioselective Azepine Synthesis

MethodCatalyst/ReagentSubstrateee (%)Yield (%)
Rh-DuPhos hydrogenation[Rh((R,R)-Me-DuPhos)(cod)]OTf3-CN-9-Br-4,5-dihydroazepine9495
Proline-mediated aldol cyclization(S)-Proline (20 mol%)δ-Keto aldehyde precursor8675
Evans auxiliary alkylationN-Acyloxazolidinone, LDA, Mel9-Br-7-CO₂Et-3-iodoazepine>9982
Pd-BINAP allylic aminationPd₂(dba)₃/(S)-BINAPCyclohexenyl benzazepine derivatives9288

Table of Compound Names

Properties

Product Name

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

InChI

InChI=1S/C11H12BrNO2/c12-9-6-8(11(14)15)5-7-3-1-2-4-13-10(7)9/h5-6,13H,1-4H2,(H,14,15)

InChI Key

DACZGUFUVJVMJP-UHFFFAOYSA-N

SMILES

C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.